Chiral Integrity: (6R) vs. Racemate – Enantiomeric Excess Requirements in Factor IXa/Xa Inhibitor Programs
Patents describing morpholinone-based factor IXa inhibitors explicitly require the (R) configuration at C6 for potent antithrombotic activity [1]. While no published head-to-head study directly compares (6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one against its (6S) enantiomer, class-level SAR data from morpholinone factor IXa inhibitor patents indicate that inversion of the C6 stereocenter leads to >10-fold loss in enzyme inhibitory potency [1]. For procurement, specifying enantiomeric excess (≥98% ee) is therefore a minimum requirement that a racemic or opposite-enantiomer batch cannot satisfy .
| Evidence Dimension | C6 stereochemical configuration impact on target binding |
|---|---|
| Target Compound Data | (6R) configuration consistent with active enantiomer in morpholinone factor IXa inhibitor series |
| Comparator Or Baseline | (6S) enantiomer or racemate – ≥10-fold potency loss inferred from class SAR [1] |
| Quantified Difference | ≥10-fold potency differential (class-level SAR inference; exact value not published for this specific compound) |
| Conditions | Factor IXa enzyme inhibition assay; recombinant human factor IXa; chromogenic substrate |
Why This Matters
Procurement of the incorrect enantiomer or racemate directly compromises enzyme inhibition data, wasting assay resources and delaying project timelines.
- [1] Greenlee, W.J. et al. Morpholinone compounds as factor IXa inhibitors. US Patent Application 2011/0135650 A1, published June 9, 2011. View Source
